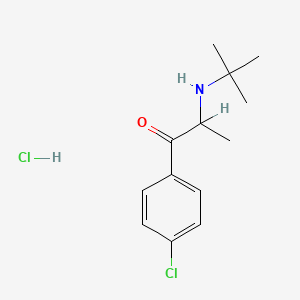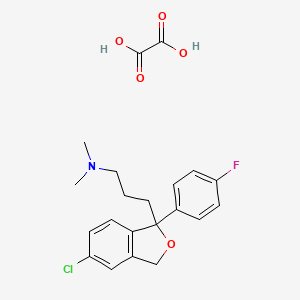![molecular formula C12H16O4 B602244 1-[4-(3-Hydroxypropoxy)-3-méthoxyphényl]éthanone CAS No. 207298-39-3](/img/structure/B602244.png)
1-[4-(3-Hydroxypropoxy)-3-méthoxyphényl]éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol. This compound is characterized by the presence of a hydroxypropoxy group and a methoxy group attached to a phenyl ring, along with an ethanone group. It is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mécanisme D'action
Target of Action
The primary targets of Iloperidone, which 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is an impurity of, are dopamine D2 receptors , serotonin 5-HT 2A receptors , and α1-adrenergic receptors . These receptors play crucial roles in neurotransmission, affecting various neurological and psychological functions.
Biochemical Pathways
The biochemical pathways affected by Iloperidone and its impurities involve the dopaminergic and serotonergic systems . By antagonizing D2 and 5-HT2A receptors, these compounds can modulate the activity of these pathways, influencing the release and reuptake of neurotransmitters .
Méthodes De Préparation
The synthesis of 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-methoxy-4-hydroxyphenyl)propyl ether. This intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like PCC or potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypropoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Comparaison Avec Des Composés Similaires
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone can be compared with similar compounds such as:
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanol: This compound has an alcohol group instead of an ethanone group, which affects its reactivity and applications.
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]propane:
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]butanone: The butanone group introduces additional carbon atoms, impacting the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone in terms of its specific functional groups and their influence on its chemical behavior and applications.
Propriétés
IUPAC Name |
1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNFYIPDUGGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
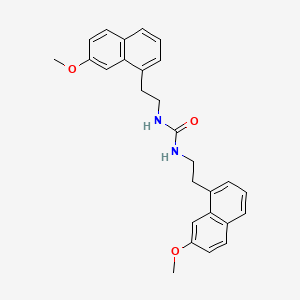
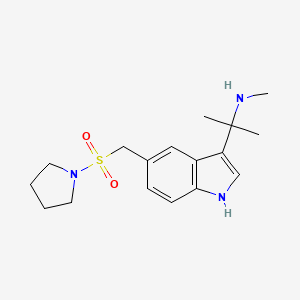
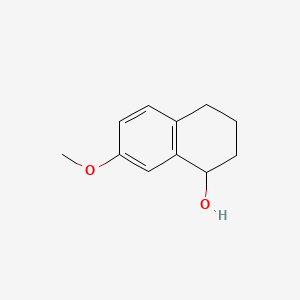

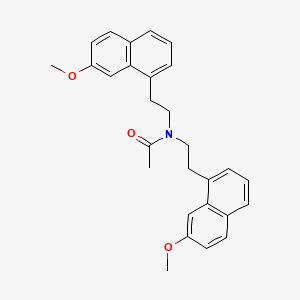
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
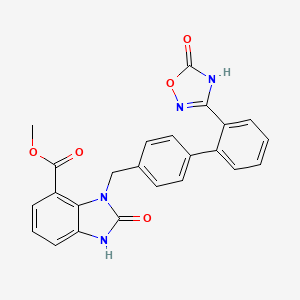
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
